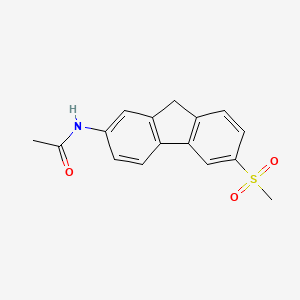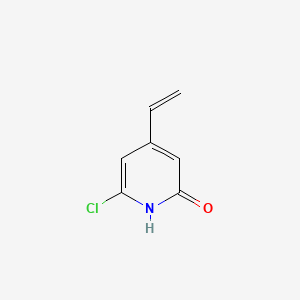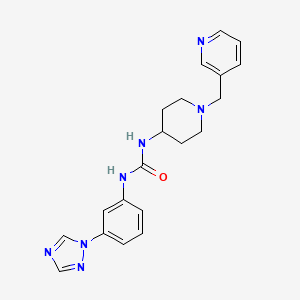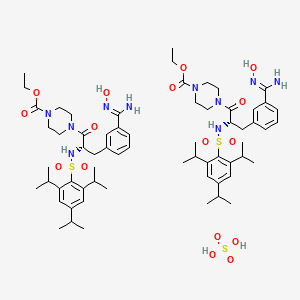![molecular formula C38H56S2 B13126716 2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13126716.png)
2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Didodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is an organic semiconductor material known for its high charge mobility and stability. This compound is commonly used in the fabrication of organic thin-film transistors (OTFTs) and organic field-effect transistors (OFETs). Its unique structure, which includes two dodecyl side chains, enhances its solubility and processability, making it a valuable material in the field of organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Stille coupling reactions to form the core structure, followed by alkylation to introduce the dodecyl groups . The reaction conditions often include the use of palladium catalysts and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Stille coupling reactions followed by purification processes such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Didodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Halogenation using bromine in acetic acid, followed by nucleophilic substitution with sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
2,7-Didodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has a wide range of applications in scientific research, including:
Organic Electronics: Used in the fabrication of OTFTs and OFETs due to its high charge mobility and stability.
Photovoltaics: Employed in organic photovoltaic (OPV) cells as an active layer material.
Sensors: Utilized in the development of optical sensors and radio-frequency tags.
Light-Emitting Diodes: Applied in organic light-emitting diodes (OLEDs) for display technologies.
Mecanismo De Acción
The mechanism of action of 2,7-Didodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene in electronic devices involves its ability to transport charge carriers efficiently. The dodecyl side chains enhance the solubility and processability of the compound, allowing for the formation of high-quality thin films. The conjugated core structure facilitates the delocalization of π-electrons, which is essential for high charge mobility . In OTFTs and OFETs, the compound acts as a p-type semiconductor, allowing for the efficient transport of holes .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Diphenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene: Similar core structure but with phenyl side groups instead of dodecyl chains.
Benzo[b]thieno[2,3-d]thiophene Derivatives: Various derivatives with different alkyl or aryl side chains.
Dithieno[3,2-b2’,3’-d]thiophene: A related compound with a similar conjugated core structure.
Uniqueness
2,7-Didodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is unique due to its combination of high charge mobility, stability, and solubility. The presence of dodecyl side chains distinguishes it from other similar compounds, providing enhanced processability and making it particularly suitable for solution-processable electronic devices .
Propiedades
Fórmula molecular |
C38H56S2 |
|---|---|
Peso molecular |
577.0 g/mol |
Nombre IUPAC |
2,7-didodecyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C38H56S2/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33-35(29-31)39-38-34-28-26-32(30-36(34)40-37(33)38)24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24H2,1-2H3 |
Clave InChI |
PCDIXQTYQGHIML-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide](/img/structure/B13126657.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13126665.png)


![tert-Butyl6-formyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13126692.png)


![2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13126707.png)


